

Comparative study of borate-based additives in lithium-ion batteries

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Compound of Interest

Compound Name: *Tris(2-cyanoethyl) Borate*

CAS No.: 126755-67-7

Cat. No.: B1518381

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Title: Comparative Guide to Borate-Based Electrolyte Additives in Lithium-Ion Batteries: LiBOB, LiDFOB, and TMSB

Executive Summary

Objective: This guide provides a technical comparison of three critical borate-based additives—LiBOB, LiDFOB, and TMSB—used to engineer the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) in Lithium-Ion Batteries (LIBs).

Core Insight: Borate additives function primarily as Lewis acids. Their electron-deficient boron center allows them to scavenge anions (like F⁻ from HF) and undergo ring-opening polymerization on electrode surfaces.

- LiBOB is the industry standard for anode protection (graphite exfoliation prevention).
- LiDFOB is the dual-function hybrid, offering balanced impedance and protection for both anode and cathode.

- TMSB is the high-voltage specialist, functioning as a potent HF scavenger and CEI former for Ni-rich cathodes (NMC, NCA).

The Landscape of Borate Additives

Additive	Chemical Name	CAS No.	Primary Function	Ideal Application
LiBOB	Lithium bis(oxalato)borate	244761-29-3	Anode SEI Former	Graphite anodes; PC-based electrolytes; Thermal stability enhancement.[1]
LiDFOB	Lithium difluoro(oxalato)borate	409071-16-5	Dual SEI/CEI Former	High-rate applications; Low-temperature performance; Balanced impedance.
TMSB	Tris(trimethylsilyl) borate	4325-85-3	Cathode Protector (CEI) & HF Scavenger	High-voltage cathodes (>4.3V); Ni-rich NMC/NCA; LCO.

Comparative Analysis: Mechanisms & Performance

Mechanism of Action

- LiBOB (The Anode Shield):
 - Mechanism:[2][3] Reduces at ~1.7V vs. Li/Li⁺ (higher than EC solvent). The oxalate ring opens to form semi-carbonate species (lithium alkyl carbonates) and cross-linked borate polymers.
 - Result: Forms a thick, robust SEI that prevents solvent co-intercalation (crucial for Propylene Carbonate solvents).

- Drawback: The SEI is resistive (high impedance), leading to poor low-temperature performance.
- LiDFOB (The Hybrid):
 - Mechanism:[2][3] Combines the oxalate group of LiBOB (SEI formation) with the fluorine of LiBF₄.
 - Result: Forms an SEI rich in LiF and borates. The LiF component increases ionic conductivity compared to pure LiBOB, while the oxalate ensures passivation. It also oxidizes on the cathode to form a protective CEI.
- TMSB (The High-Voltage Scavenger):
 - Mechanism:
 - HF Scavenging: The Si-O bond is labile; it reacts with HF (generated by LiPF₆ hydrolysis) to form inert fluorosilanes (TMS-F) and borates, preventing transition metal dissolution.
 - CEI Formation: Oxidizes preferentially at ~3.75–4.2V. The electron-deficient Boron coordinates with oxygen on the cathode surface, forming a thin (~25nm), borosilicate-rich passivation layer that inhibits electrolyte oxidation.

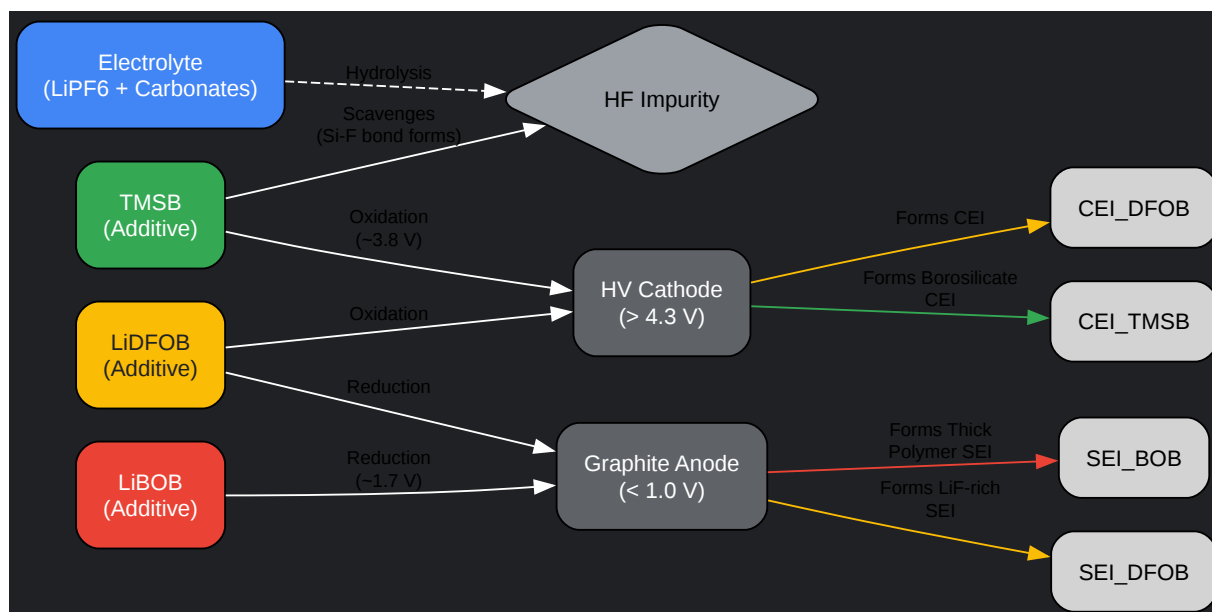
Performance Metrics (Experimental Data)

Data aggregated from standard half-cell and full-cell (NMC/Graphite) testing at 25°C and 60°C.

Metric	LiBOB (1-2 wt%)	LiDFOB (1-2 wt%)	TMSB (0.5-1 wt%)
Reduction Potential	~1.75 V (vs Li/Li ⁺)	~1.60 V (vs Li/Li ⁺)	Not active at Anode
Oxidation Potential	> 4.5 V	> 4.5 V	~3.75 - 4.2 V
Initial Coulombic Efficiency (ICE)	Lower (due to thick SEI formation)	High (>85%)	High (Minimal anode consumption)
Impedance (R _{sei})	High (Resistive)	Low/Moderate (Conductive LiF)	Low (Thin CEI)
Capacity Retention (60°C)	Excellent (86% @ 100 cycles)	Good (82% @ 100 cycles)	Superior (>90% for High Voltage)
Solubility in Carbonates	Moderate (< 0.8M)	High (> 1.0M)	Miscible Liquid

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of these additives within the cell environment.



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Caption: Mechanistic pathways of borate additives. LiBOB targets the anode; TMSB targets HF and the cathode; LiDFOB acts on both interfaces.

Experimental Protocols

Directive: To validate these additives, you must control for moisture (<10 ppm) as borates are hygroscopic and hydrolytically unstable.

Protocol A: Electrolyte Preparation

- Baseline: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).
- Dosing:
 - LiBOB: Add 1.0 wt% (powder). Requires stirring for 6–12 hours due to slow dissolution.
 - LiDFOB: Add 1.0 wt% (powder). Dissolves rapidly (< 1 hour).

- TMSB: Add 0.5–1.0 wt% (liquid). Add via micropipette last to prevent premature hydrolysis.
- QC Check: Karl Fischer titration to ensure $H_2O < 10$ ppm before cell injection.

Protocol B: Electrochemical Evaluation (Full Cell)

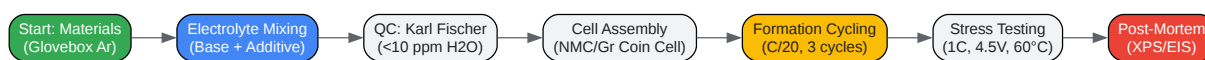
- Cell Type: 2032 Coin Cell (NMC811 vs. Graphite).
- Formation Cycles (Critical):
 - Rest 12h @ 25°C (Wetting).
 - Charge C/20 to 4.2V (Slow formation of SEI/CEI).
 - Discharge C/20 to 2.8V.
 - Repeat x2.
- Cycling Test:
 - Charge 1C / Discharge 1C.
 - Voltage Window: 2.8V – 4.5V (High Voltage Stress).
 - Temp: 25°C and 60°C (Thermal stability test).
- Impedance (HPPC): Perform EIS (100 kHz – 10 mHz) every 50 cycles at 50% SOC to track resistance growth ().

Protocol C: Post-Mortem Analysis

- Disassemble cell in Ar-filled glovebox.
- Wash electrodes with DMC (Dimethyl Carbonate) to remove residual salt.
- XPS Analysis:

- LiBOB: Look for C-O-B (~286 eV) and B-O (~192 eV) peaks on Anode.
- TMSB: Look for Si-O (~102 eV) and B-O peaks on Cathode (CEI).

Workflow Visualization



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Caption: Standardized workflow for evaluating electrolyte additives, emphasizing QC and Formation steps.

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